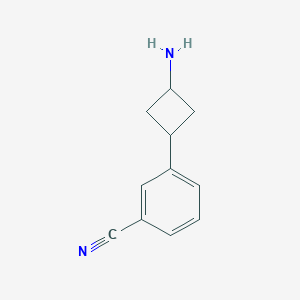

3-(3-Aminocyclobutyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-(3-aminocyclobutyl)benzonitrile |

InChI |

InChI=1S/C11H12N2/c12-7-8-2-1-3-9(4-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2 |

InChI Key |

RBNRJHLUZARTOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Aminocyclobutyl Benzonitrile and Its Analogs

Retrosynthetic Dissection and Strategic Planning for Cyclobutyl-Benzonitrile Synthesis

The synthesis of 3-(3-Aminocyclobutyl)benzonitrile presents a unique challenge due to the presence of a substituted cyclobutane (B1203170) ring attached to a benzonitrile (B105546) moiety. A retrosynthetic analysis of this target molecule suggests several strategic disconnections. The primary bond for disconnection is the C-C bond between the cyclobutane ring and the benzonitrile group. This leads to two key synthons: a 3-aminocyclobutyl synthon and a 3-cyanophenyl synthon.

Alternatively, the C-N bond of the amino group on the cyclobutane ring can be disconnected, leading to a 3-oxocyclobutylbenzonitrile intermediate, which can be further simplified. This approach allows for the introduction of the amino group in a later synthetic step, potentially through reductive amination or other nitrogen-insertion reactions.

Strategic planning for the synthesis of the cyclobutane core is critical. The construction of substituted cyclobutanes can be challenging due to ring strain. acs.org Common strategies include [2+2] cycloadditions, ring expansions of cyclopropanes, or ring contractions of cyclopentanes. organic-chemistry.orgharvard.edu The choice of strategy often depends on the desired stereochemistry and the availability of starting materials. For instance, photochemical [2+2] cycloadditions of alkenes are a powerful tool for forming the cyclobutane ring. harvard.edubaranlab.org Another viable strategy involves the Suzuki-Miyaura coupling of a cyclobutylboronic acid derivative with a 3-halobenzonitrile, which directly forms the key C-C bond between the two rings. organic-chemistry.org

Development of Convergent and Stereoselective Synthetic Routes to this compound

Convergent synthetic routes offer an efficient approach to complex molecules like this compound by preparing key fragments separately and then coupling them together. A notable convergent strategy involves the synthesis of a protected 3-aminocyclobutanol (B581946) and a separate 3-cyanophenylboronic acid. These two fragments can then be coupled using a suitable cross-coupling reaction, followed by deprotection and functional group manipulation to yield the final product.

Stereoselectivity is a crucial consideration in the synthesis of this compound, as the cyclobutane ring can exist as cis and trans isomers. The development of stereoselective routes aims to control the relative configuration of the substituents on the cyclobutane ring. For example, the reduction of a 3-oxocyclobutylbenzonitrile intermediate can be performed using stereoselective reducing agents to favor the formation of either the cis or trans amino alcohol precursor. Furthermore, biocatalysis, employing enzymes like ketoreductases (KREDs), has emerged as a powerful method for achieving high diastereoselectivity in the reduction of cyclic ketones. nih.gov

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

Achieving enantiomeric purity is often a key objective in medicinal chemistry. Asymmetric synthesis of this compound can be approached in several ways. One method involves the use of chiral catalysts in key bond-forming reactions. For instance, enantioselective [2+2] cycloadditions can be mediated by chiral catalysts to produce an enantioenriched cyclobutane core. nih.gov

Another approach is the use of chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. Resolution of a racemic mixture of this compound or a key intermediate is also a viable, though often less efficient, method for obtaining the pure enantiomers. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography.

Recent advances in catalysis have demonstrated the potential for iridium-lewis acid bifunctional catalysts to achieve regio- and enantioselective C(sp2)-H meta-borylation, which could be a potential route for introducing the cyano group asymmetrically onto the phenyl ring of a pre-formed chiral aminocyclobutylbenzene. acs.org

Multicomponent Reactions and Cascade Processes for Cyclobutyl Benzonitrile Formation

While specific examples of multicomponent reactions (MCRs) or cascade processes leading directly to this compound are not extensively documented in readily available literature, the principles of these efficient synthetic strategies can be applied. An MCR could potentially combine a derivative of 3-cyanobenzaldehyde, an amine source, and a two-carbon component capable of forming the cyclobutane ring in a single pot.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur without the need to isolate intermediates. A hypothetical cascade process for the formation of the cyclobutyl benzonitrile scaffold could start with a linear precursor that undergoes a cyclization event, followed by further rearrangements or functional group interconversions to generate the desired structure. The development of such processes remains an area of active research in synthetic organic chemistry.

Elucidation of Reaction Mechanisms in Key Steps of this compound Synthesis

Understanding the reaction mechanisms of the key synthetic steps is fundamental to optimizing reaction conditions and controlling stereochemical outcomes. For instance, in [2+2] photocycloadditions, the reaction often proceeds through a triplet state, leading to a 1,4-diradical intermediate that then closes to form the cyclobutane ring. baranlab.org The stereochemistry of the product can be influenced by the stability of the different possible diradical intermediates.

In the case of ring contractions of pyrrolidines to form cyclobutanes, density functional theory (DFT) calculations have been used to study the reaction mechanism. These studies suggest that the reaction can proceed through the formation of a 1,4-biradical intermediate, and the stereoretentive nature of the reaction is attributed to the higher energy barrier for rotation of the radicals compared to the cyclization step. acs.org

The mechanism of Suzuki-Miyaura coupling, a key reaction for connecting the cyclobutane and benzonitrile moieties, involves a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligands on the palladium catalyst can significantly impact the efficiency and scope of this reaction.

Derivatization Strategies for Functionalization of this compound

The core structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The primary amino group is a versatile handle for a wide range of transformations, including acylation, alkylation, sulfonylation, and reductive amination, to introduce various substituents.

The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding the possibilities for derivatization.

Regioselective Functionalization of the Benzonitrile Moiety

Regioselective functionalization of the benzonitrile moiety in this compound is crucial for targeted analog synthesis. The cyano group is a meta-directing deactivator, while the cyclobutyl group is an ortho, para-director. The interplay of these two groups will dictate the position of incoming electrophiles during electrophilic aromatic substitution.

Chemical Modifications at the Aminocyclobutyl Core

Modifications to the aminocyclobutyl core of this compound analogs have been explored to understand the structural requirements for biological activity. Research into related compounds, such as 4-(3-aminocyclobutyl)pyrimidin-2-amines, has provided insight into the significance of the amino substituent on the cyclobutane ring.

Detailed research findings indicate that the primary amino group on the cyclobutyl moiety is a critical determinant for the compound's activity. In studies on analogs, this group has been subjected to chemical modification to probe its role. One key modification involves the substitution of the amino group with a hydroxyl group. This transformation from an amine to an alcohol on the cyclobutane ring resulted in a complete loss of synergistic activity in the studied series. mdpi.com This finding underscores the essential nature of the nitrogen-containing functional group at this position for the molecule's biological function.

The substitution of the amine with a hydroxyl group highlights the specific interactions that the amino group likely engages in with its biological target, which cannot be replicated by a hydroxyl group. mdpi.com

Below is a data table detailing this key modification.

| Starting Material Analog Structure | Modification | Reagent/Condition | Resulting Moiety | Observed Outcome |

| 4-(3-amino cyclobutyl)pyrimidin-2-amine | Substitution of the amino group | Not specified | 3-hydroxy cyclobutyl | Loss of synergistic activity mdpi.com |

Computational Chemistry and Theoretical Investigations of 3 3 Aminocyclobutyl Benzonitrile

Conformational Analysis and Dynamics of 3-(3-Aminocyclobutyl)benzonitrile through Molecular Modeling

The conformational landscape of this compound is a critical determinant of its biological activity. Molecular modeling techniques are employed to explore the various spatial arrangements of the molecule and their relative energies.

The flexibility of the cyclobutyl ring and the rotation of the aminobenzonitrile group give rise to a number of possible conformers. The puckering of the cyclobutane (B1203170) ring, along with the orientation of the amino and benzonitrile (B105546) substituents, results in distinct cis and trans isomers, each with multiple low-energy conformations. Molecular dynamics simulations can provide a deeper understanding of the conformational dynamics of this compound in a simulated physiological environment. These simulations track the movement of atoms over time, revealing the transitions between different conformational states and the flexibility of the molecule. This information is vital for understanding how the molecule might adapt its shape to bind to a biological target. nih.govnih.gov

The following table presents hypothetical data for the relative energies of the primary conformers of this compound, as would be determined by molecular mechanics calculations.

| Conformer | Dihedral Angle (°) (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| cis-equatorial | 20.5 | 0.00 | 45.2 |

| cis-axial | -21.0 | 1.25 | 20.1 |

| trans-equatorial | 178.5 | 0.85 | 28.7 |

| trans-axial | -179.0 | 2.10 | 6.0 |

Electronic Structure and Reactivity Profiles of this compound via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed picture of the electronic structure and reactivity of this compound. researchgate.netderpharmachemica.comaun.edu.eg These calculations are fundamental to predicting how the molecule will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. researchgate.netresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

The following table contains hypothetical values for the FMO energies and global reactivity descriptors of this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.36 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.68 |

| Global Softness (S) | 0.37 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its interaction sites. researchgate.netnih.govnih.govchemrxiv.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group, indicating its role as a hydrogen bond acceptor. The amino group, on the other hand, would exhibit a region of positive potential, highlighting its potential as a hydrogen bond donor. The aromatic ring will show a mixed potential, with the regions ortho and para to the electron-withdrawing nitrile group being more positive.

Molecular Docking and In Silico Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. frontiersin.orgunar.ac.idnih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the absence of an experimentally determined structure of the target protein, a homology model can be constructed. frontiersin.orgnih.govresearchgate.net This involves using the amino acid sequence of the target to build a 3D model based on the known structure of a homologous protein. Once the receptor structure is obtained, it is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Molecular docking simulations place the ligand in the binding site of the receptor in various orientations and conformations and score them based on their predicted binding affinity. researchgate.net The binding affinity is a measure of the strength of the interaction between the ligand and the receptor.

Ligand efficiency (LE) is a metric used to assess the quality of a ligand by relating its binding affinity to its size. rgdscience.comnih.govsci-hub.senih.govcreative-biolabs.com It is a valuable tool for lead optimization, as it helps in identifying potent and efficient drug candidates.

The following table presents hypothetical docking results for this compound with a hypothetical protein kinase target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Ligand Efficiency (LE) | 0.42 |

| Key Interacting Residues | GLU-121, LYS-78, PHE-189 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

Ab Initio and DFT Studies on Reaction Pathways Involving this compound.

The inquiry for scholarly work on this specific topic did not yield any relevant results. The search included investigations into the broader reactivity, synthesis, and computational analysis of this particular molecule. While computational studies exist for related structures such as benzonitrile and its various derivatives, the unique combination of the aminocyclobutyl and benzonitrile moieties in the specified compound does not appear to have been the subject of theoretical reaction pathway analysis in the available scientific literature.

Therefore, it is not possible to provide the requested detailed research findings, interactive data tables, or an analysis of reaction mechanisms for this specific compound as no such studies have been published.

Structure Activity Relationship Sar and Rational Design of 3 3 Aminocyclobutyl Benzonitrile Derivatives for Biological Target Modulation

Design Principles for Systematic Structure-Activity Relationship Studies around the 3-(3-Aminocyclobutyl)benzonitrile Scaffold.researchgate.netu-tokyo.ac.jpajptr.com

The rational design of derivatives from the this compound scaffold is anchored in systematic Structure-Activity Relationship (SAR) studies. This process involves methodical modification of the molecule's distinct structural components to map the chemical space and understand how each part contributes to biological activity. The core principle is that structurally similar compounds often exhibit similar physicochemical and biological properties. researchgate.net The scaffold can be dissected into three primary regions for investigation: the benzonitrile (B105546) ring, the aminocyclobutyl linker, and the terminal amino group.

Design strategies focus on iterative modifications to these regions. Key parameters that are systematically varied include:

Steric properties : Altering the size and shape of substituents to probe the spatial constraints of the target's binding pocket.

Electronic effects : Introducing electron-donating or electron-withdrawing groups to modulate the electronic distribution across the molecule, which can influence binding interactions and reactivity. derpharmachemica.com

Lipophilicity : Modifying the molecule's hydrophobicity to optimize its solubility, permeability across biological membranes, and binding to the target.

Hydrogen bonding capacity : Changing or replacing groups that can act as hydrogen bond donors or acceptors to fine-tune interactions with the biological target. nih.gov

A typical SAR campaign for this scaffold would involve creating a library of analogs where a single point of the molecule is changed at a time. This allows for a clear correlation between the specific modification and the resulting change in biological activity, guiding future design iterations toward more potent and selective compounds.

Impact of Substituent Variations on In Vitro Biological Activity and Ligand Efficacy.researchgate.netajptr.com

The efficacy and in vitro biological activity of ligands derived from the this compound scaffold are highly sensitive to substituent variations. Modifications on the benzonitrile ring, the stereochemistry of the cyclobutane (B1203170), and the nature of the amino group can lead to significant changes in potency and selectivity.

Positional Scanning and Heteroatom Substitution on the Benzonitrile Ring.researchgate.net

The benzonitrile ring is a key component for modification. Positional scanning involves moving the cyano and cyclobutyl groups to different positions (ortho, meta, para) on the phenyl ring to determine the optimal arrangement for target engagement. The electronic nature of the ring is also a critical factor; adding substituents can drastically alter its properties. derpharmachemica.com

Furthermore, replacing carbon atoms within the benzene (B151609) ring with heteroatoms (e.g., nitrogen to form a pyridine (B92270) ring) is a common strategy. nih.gov This can introduce new hydrogen bonding opportunities, alter the molecule's dipole moment, and improve metabolic stability by making the ring more resistant to oxidative metabolism. nih.gov

Table 1: Illustrative SAR of Benzonitrile Ring Modifications This table is for illustrative purposes to demonstrate SAR principles.

| R1 Position | R2 Substituent | Ring System | Relative Potency |

| 3-(3-aminocyclobutyl) | -CN | Phenyl | + |

| 4-(3-aminocyclobutyl) | -CN | Phenyl | ++ |

| 2-(3-aminocyclobutyl) | -CN | Phenyl | - |

| 3-(3-aminocyclobutyl) | -CN, 5-F | Phenyl | +++ |

| 3-(3-aminocyclobutyl) | -CN | Pyridinyl | ++ |

Stereochemical Influences of the Aminocyclobutyl Moiety on Activity.nih.gov

The aminocyclobutyl group is a three-dimensional linker, and its stereochemistry is paramount to biological activity. The relative orientation of the amino group and the benzonitrile substituent on the cyclobutane ring (cis or trans) dictates the spatial projection of these key functional groups. One stereoisomer often fits more precisely into the target's binding site than the other, leading to a significant difference in potency.

For instance, the trans isomer might position the amino group and the aromatic ring in an optimal geometry for simultaneous interaction with two distinct sub-pockets of a receptor, while the cis isomer may be unable to achieve this conformation. Therefore, the separation and independent biological evaluation of cis and trans isomers are essential steps in the SAR exploration of this scaffold. The crystal structure of related small molecules shows how substituent orientation can be locked into specific, non-coplanar arrangements, which influences molecular packing and interactions. nih.govresearchgate.net

Table 2: Effect of Aminocyclobutyl Stereochemistry on Activity This table is for illustrative purposes to demonstrate stereochemical influence.

| Compound | Stereochemistry | Target Affinity (IC₅₀) |

| This compound | cis | 500 nM |

| This compound | trans | 50 nM |

Amino Group Modification and Bioisosteric Replacements.nih.gov

The primary amino group is a critical pharmacophoric feature, often involved in key hydrogen bonding or salt-bridge interactions with the biological target. Modification of this group is a powerful tool for optimizing ligand efficacy. Simple modifications include alkylation to form secondary or tertiary amines, which can alter basicity (pKa) and lipophilicity.

Bioisosteric replacement is a more advanced strategy where the amino group is swapped with other functional groups that have similar physical or chemical properties. ajptr.com This is done to improve potency, enhance selectivity, or optimize pharmacokinetic properties. nih.gov For example, replacing the amine (-NH₂) with a hydroxyl (-OH) or thiol (-SH) group represents a classical monovalent bioisosteric substitution that can probe the importance of the hydrogen bond donor. u-tokyo.ac.jp More complex replacements, like substituting the amine with a small heterocycle, can also be explored.

Table 3: Bioisosteric Replacements for the Amino Group This table is for illustrative purposes to demonstrate bioisosteric principles.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| -NH₂ (primary amine) | -NHCH₃ (secondary amine) | Increased lipophilicity, altered pKa |

| -NH₂ (primary amine) | -OH (hydroxyl) | Modulate H-bonding, remove basicity |

| -NH₂ (primary amine) | 1,2,3-Triazole | Introduce dipole, act as H-bond acceptor |

Conformational Constraint and Rigidity Optimization within the this compound Framework.niper.gov.in

Flexible molecules can adopt numerous conformations, and often only one is active. The energy required to adopt this "bioactive conformation" can be a barrier to potent binding. Conformational constraint, or rigidification, is a strategy used to lock the molecule into a more pre-organized and active shape. By reducing the number of rotatable bonds, the entropic penalty of binding is lowered, which can lead to a significant increase in affinity.

For the this compound framework, this could be achieved by incorporating the cyclobutane ring into a larger, bicyclic system (e.g., a bicyclo[1.1.1]pentane or a spirocyclic system). This would fix the relative orientation of the amino and benzonitrile moieties, presenting a more defined shape to the biological target. The goal is to mimic the bound conformation of a more flexible, potent analog, thereby optimizing the molecule's intrinsic binding energy.

Scaffold Hopping and Lead Optimization Strategies Guided by this compound.researchgate.netunipa.it

Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential pharmacophoric features. niper.gov.innih.gov This is often employed when a lead compound, such as a derivative of this compound, possesses good potency but suffers from poor pharmacokinetics, toxicity, or intellectual property limitations. researchgate.net

Guided by the SAR data from the original scaffold, chemists can identify the key spatial and electronic requirements for activity. Computational tools can then be used to search for novel cores that can present the key functional groups (e.g., the amine and the cyano-aromatic system) in the same relative orientation. nih.gov For example, the cyclobutyl ring could be "hopped" to a piperidine, pyrrolidine, or even an acyclic linker that is conformationally restrained. This approach opens up new chemical space and can lead to the discovery of isofunctional molecules with significantly improved drug-like properties. niper.gov.innih.gov

Analytical and Spectroscopic Characterization of 3 3 Aminocyclobutyl Benzonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(3-aminocyclobutyl)benzonitrile. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule. emerypharma.comemory.edu

1D NMR: The initial characterization begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and integration (number of protons). For this compound, distinct signals would be expected for the aromatic protons on the benzonitrile (B105546) ring, the methine proton attached to the nitrogen-bearing carbon of the cyclobutyl ring, and the methylene (B1212753) protons of the cyclobutyl ring. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. emerypharma.com

2D NMR: To establish the precise connectivity of atoms, a series of 2D NMR experiments are performed. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. emerypharma.comharvard.edu For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons on the cyclobutyl ring, as well as between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the cyclobutyl ring to the benzonitrile moiety by showing correlations between the cyclobutyl protons and the quaternary carbon of the benzonitrile ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For stereoisomers of this compound (cis/trans), NOESY can help determine the relative stereochemistry by identifying through-space interactions between protons on the cyclobutyl ring and the benzonitrile ring.

A hypothetical table of expected NMR data is presented below:

| Technique | Observed Correlations/Data | Interpretation |

| ¹H NMR | Chemical shifts, multiplicities, and integrations for aromatic and cyclobutyl protons. | Provides initial information on the different proton environments. |

| ¹³C NMR | Distinct signals for aromatic, nitrile, and cyclobutyl carbons. | Confirms the number of unique carbon atoms. |

| COSY | Cross-peaks between adjacent cyclobutyl protons and between aromatic protons. | Establishes the proton connectivity within the cyclobutyl and benzonitrile rings. |

| HSQC | Correlation of each proton to its directly attached carbon. | Assigns carbon chemical shifts. |

| HMBC | Correlations between cyclobutyl protons and the benzonitrile quaternary carbon. | Confirms the linkage between the two ring systems. |

| NOESY | Through-space correlations between specific protons. | Helps to elucidate the stereochemistry (cis/trans isomerism) of the molecule. |

The cyclobutyl ring is known to undergo conformational exchange, often a "ring-puckering" motion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the cyclobutyl protons.

At high temperatures, the conformational exchange may be fast on the NMR timescale, resulting in averaged, sharp signals. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual decoalescence into distinct signals for each conformer. By analyzing the temperature-dependent line shapes, kinetic parameters such as the activation energy (ΔG‡) for the conformational exchange can be determined. These studies provide valuable insights into the flexibility and conformational preferences of the cyclobutyl moiety in this compound. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of this compound, which in turn confirms its elemental composition. nih.gov Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with high accuracy, typically within a few parts per million (ppm). nih.govnih.gov This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. HRMS is also used to assess the purity of the sample by detecting any potential impurities with different molecular formulas. csic.es

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the parent ion of this compound. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This provides valuable structural information by revealing characteristic bond cleavages. For this compound, key fragmentations would likely involve the cleavage of the bond between the cyclobutyl ring and the benzonitrile ring, as well as fragmentation within the cyclobutyl ring itself. nih.gov Analyzing these fragmentation patterns helps to confirm the proposed structure and can be used to differentiate between isomers. nih.gov

A hypothetical fragmentation table is shown below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |

| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia | Loss of the amino group. |

| [M+H]⁺ | [C₇H₄N]⁺ | C₄H₈N | Cleavage of the bond between the rings, retaining the benzonitrile moiety. |

| [M+H]⁺ | [C₄H₈NH₂]⁺ | C₇H₄N | Cleavage of the bond between the rings, retaining the aminocyclobutyl moiety. |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination of Stereoisomers

Since this compound possesses stereocenters, it can exist as a mixture of enantiomers and diastereomers (for cis/trans isomers). Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for separating and quantifying these stereoisomers. uma.esnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

By analyzing the chromatogram, the retention time of each enantiomer can be determined, and the peak area can be used to calculate the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. uma.es This is crucial for applications where a specific stereoisomer is required. A variety of chiral columns are commercially available, and method development involves screening different columns and mobile phases to achieve optimal separation. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorph Screening

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in this compound and can be used to study its solid-state properties. libretexts.orgnih.gov

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. copbela.org Specific functional groups have characteristic absorption frequencies. For this compound, key vibrational modes include:

N-H stretching of the primary amine (typically two bands for a primary amine). libretexts.org

C≡N stretching of the nitrile group (a sharp, intense band). pressbooks.pub

C-H stretching of the aromatic and cyclobutyl groups. pressbooks.pub

C=C stretching of the aromatic ring. copbela.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy can also be used to identify the characteristic vibrations of the nitrile and aromatic groups.

Polymorph Screening: Both FTIR and Raman spectroscopy are powerful tools for identifying and characterizing different polymorphic forms of a crystalline solid. nih.govresearchgate.net Polymorphs are different crystal structures of the same compound, and they can have different physical properties. The vibrational spectra of different polymorphs will show subtle but distinct differences in the positions and shapes of the peaks, particularly in the low-frequency region which corresponds to lattice vibrations. nih.gov This makes vibrational spectroscopy an essential technique in the solid-state characterization of this compound and its derivatives. nih.gov

A table of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine | N-H Stretch | 3300-3500 (two bands) | FTIR, Raman |

| Nitrile | C≡N Stretch | 2220-2260 | FTIR, Raman |

| Aromatic Ring | C-H Stretch | 3000-3100 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1450-1600 | FTIR, Raman |

| Cyclobutyl | C-H Stretch | 2850-2960 | FTIR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure, identifying stereoisomers, and understanding intermolecular interactions within the crystal lattice. For a molecule such as this compound, which can exist as cis and trans diastereomers, and as enantiomers for the trans isomer, X-ray crystallography is indispensable for elucidating its absolute stereochemistry and solid-state conformation.

While specific crystallographic data for this compound is not widely available in publicly accessible literature, the principles of its characterization by this method are well-established. A single-crystal X-ray diffraction experiment would provide a detailed map of electron density, from which the positions of all non-hydrogen atoms can be accurately determined.

The primary outcomes of such an analysis for this compound would be:

Confirmation of Connectivity: The data would unequivocally confirm the covalent bonding network, showing the connection of the 3-cyanophenyl group to the cyclobutane (B1203170) ring at one position and the amino group at another.

Elucidation of Stereochemistry: The relative positions of the amino and benzonitrile substituents on the cyclobutane ring would be clearly resolved, allowing for the definitive assignment of the cis or trans configuration. In the solid state, the puckering of the cyclobutane ring and the orientation of the substituents would also be precisely defined.

Determination of Absolute Stereochemistry: For the chiral trans isomer, the absolute configuration (R,R or S,S) can be determined if a suitable heavy atom is present in the structure or by using anomalous dispersion effects, often by forming a salt with a chiral acid of known absolute configuration.

Analysis of Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state. For this compound, this would likely involve hydrogen bonding from the amino group to the nitrile nitrogen of an adjacent molecule, as well as potential π-π stacking interactions between the aromatic rings. These interactions govern the macroscopic properties of the crystalline material.

To illustrate the type of data that would be obtained from such an analysis, the following tables present hypothetical crystallographic data for the cis and trans isomers of this compound.

Table 1: Illustrative Crystallographic Data for cis-3-(3-Aminocyclobutyl)benzonitrile

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂ |

| Formula Weight | 172.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 11.345 |

| β (°) | 105.2 |

| Volume (ų) | 935.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.221 |

| Absorption Coefficient (mm⁻¹) | 0.078 |

Table 2: Illustrative Selected Bond Lengths and Angles for cis-3-(3-Aminocyclobutyl)benzonitrile

| Bond/Angle | Length (Å) / Degrees (°) |

|---|---|

| C(phenyl)-C(cyclobutyl) | 1.51 |

| C(cyclobutyl)-N(amino) | 1.48 |

| C≡N | 1.15 |

| C-C-C (cyclobutyl avg.) | 88.5 |

| C(phenyl)-C(cyclobutyl)-C | 118.2 |

Table 3: Illustrative Crystallographic Data for trans-3-(3-Aminocyclobutyl)benzonitrile

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂ |

| Formula Weight | 172.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.876 |

| b (Å) | 12.034 |

| c (Å) | 13.543 |

| α, β, γ (°) | 90 |

| Volume (ų) | 958.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.192 |

| Absorption Coefficient (mm⁻¹) | 0.076 |

The differences in the unit cell parameters and space groups in these illustrative tables highlight how X-ray crystallography can distinguish between different isomers in the solid state. The specific bond lengths and angles would provide insight into the electronic and steric effects of the substituents on the cyclobutane ring.

Future Prospects and Emerging Research Areas for 3 3 Aminocyclobutyl Benzonitrile

Emerging Synthetic Strategies for Aminocyclobutyl-Benzonitrile Scaffolds

The construction of aminocyclobutyl-benzonitrile scaffolds has historically presented challenges, including low yields and poor stereocontrol. smolecule.com However, recent advancements in catalytic systems and synthetic methodologies are paving the way for more efficient and selective syntheses.

Modern synthetic breakthroughs are focusing on innovative catalytic approaches. For instance, rhodium-catalyzed [2+2] cycloaddition reactions have been shown to significantly improve the yield of cyclobutane (B1203170) ring formation. smolecule.com Additionally, visible-light photocatalysis is emerging as a powerful tool for the synthesis of complex cyclobutane-fused scaffolds, offering high yields and excellent diastereoselectivity. nih.govacs.org This method allows for the construction of intricate molecular architectures with multiple stereogenic centers from simpler precursors. nih.govacs.org

Another promising avenue is the application of C–H functionalization logic, which provides an alternative to traditional methods for creating unsymmetrical cyclobutane dimers. acs.org This strategy utilizes directing groups to achieve regio- and stereocontrolled functionalization of the cyclobutane ring. acs.org The development of novel synthetic routes, such as the ring expansion of N-vinyl-β-lactams, also offers new pathways to aminocyclobutane derivatives. nih.gov

These emerging strategies are crucial for overcoming the limitations of earlier methods, which often involved harsh reaction conditions and resulted in low yields due to competing polymerization reactions. smolecule.com The continued development of these and other novel synthetic methods will be critical for the efficient and scalable production of 3-(3-aminocyclobutyl)benzonitrile and its analogs, facilitating their broader investigation.

Advanced Computational Modeling for Ligand Design and Optimization

The use of advanced computational modeling is becoming increasingly integral to the design and optimization of ligands based on the this compound scaffold. In silico techniques offer a rapid and cost-effective means to predict the physicochemical properties, biological activities, and potential toxicities of novel compounds. nih.govmdpi.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. vilniustech.lt These approaches allow researchers to model the interactions between a ligand and its biological target, providing insights that can guide the rational design of more potent and selective molecules. nih.gov For instance, molecular docking studies can predict the binding mode of this compound derivatives to specific protein targets, helping to rationalize their biological activity. nih.gov

Quantitative structure-activity relationship (QSAR) models are also valuable tools for predicting the biological activity of a series of compounds based on their chemical structures. mdpi.com By developing robust QSAR models, it is possible to screen large virtual libraries of aminocyclobutyl-benzonitrile analogs and prioritize the most promising candidates for synthesis and experimental testing. mdpi.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to identify potential liabilities early in the drug discovery process, reducing the attrition rate of drug candidates in later stages of development. mdpi.com

The integration of these computational methods into the research workflow for this compound and its derivatives holds the potential to accelerate the discovery of new therapeutic agents.

Integration of High-Throughput Screening Methodologies in In Vitro Studies

High-throughput screening (HTS) is a powerful technology for rapidly evaluating the biological activity of large numbers of compounds, and its integration into the study of this compound and its analogs is a key area of future research. nih.gov HTS allows for the screening of extensive chemical libraries against specific biological targets, enabling the identification of "hit" compounds with desired activities. nih.gov

The development of miniaturized cell-based assays, compatible with HTS formats, allows for the investigation of a compound's effects within a cellular context. nih.gov These assays can be designed to monitor a wide range of cellular processes, providing valuable information about a compound's mechanism of action. nih.gov For compounds containing cyclobutane moieties, HTS has been successfully employed to identify inhibitors of various biological targets. nih.govru.nl

An integrated approach that combines HTS with in silico screening can be particularly effective. nih.gov Virtual screening of compound libraries can be used to select a smaller, more focused set of compounds for HTS, increasing the efficiency of the screening process. nih.gov The hits identified from HTS can then be further optimized through medicinal chemistry efforts, guided by computational modeling. nih.gov This iterative cycle of design, screening, and optimization is a cornerstone of modern drug discovery. The application of these high-throughput methodologies will be instrumental in exploring the full therapeutic potential of the aminocyclobutyl-benzonitrile scaffold.

Potential for this compound as a Chemical Probe or Building Block in New Research Areas

The unique structural features of this compound make it a valuable candidate for use as both a chemical probe and a versatile building block in the synthesis of more complex molecules. smolecule.comvilniustech.lt The nitrile group, in particular, can serve as an infrared (IR) probe to investigate the local environment of biological systems. nih.govmdpi.com

As a building block, the aminocyclobutyl-benzonitrile scaffold offers a three-dimensional structure that can be advantageous in drug design, helping to move beyond the "flatland" of traditional aromatic compounds. vilniustech.lt Cyclobutanes are increasingly being incorporated into drug candidates to improve properties such as metabolic stability, conformational restriction, and the spatial orientation of key pharmacophores. vilniustech.ltnih.gov The synthesis of combinatorial libraries based on diverse scaffolds, including small cyclic structures, is a powerful strategy for exploring new chemical space and identifying novel bioactive compounds. nih.govcolab.ws

The functional groups of this compound—the primary amine and the nitrile—provide convenient handles for further chemical modification, allowing for the creation of a wide array of derivatives. smolecule.com This modularity is highly desirable for the construction of compound libraries for screening purposes. acs.orgnih.gov The development of efficient synthetic routes to functionalized cyclobutane and aminocyclobutane building blocks is an active area of research, further enhancing the utility of scaffolds like this compound in medicinal chemistry and drug discovery. nih.govnih.gov

Green Chemistry Approaches and Sustainable Synthesis of Cyclobutyl-Benzonitrile Scaffolds

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, and the synthesis of cyclobutyl-benzonitrile scaffolds is no exception. rsc.org The goal is to develop more sustainable and environmentally friendly processes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. rsc.orgresearchgate.netrsc.org

For the benzonitrile (B105546) portion of the molecule, green synthetic routes have been developed that utilize ionic liquids as recyclable reaction media and catalysts. rsc.orgresearchgate.netrsc.org These methods can offer high yields and simplified purification procedures compared to traditional approaches that may use corrosive reagents and metal catalysts. rsc.orgresearchgate.netrsc.org Visible-light-assisted synthesis is another green approach that is being explored for the preparation of aryl nitriles. researchgate.net

In the context of the cyclobutane ring, photochemical methods using visible light are being developed for the functionalization of cyclobutanes, offering a more sustainable alternative to traditional methods that may rely on environmentally burdensome reagents. rsc.org The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another key green chemistry strategy that can provide high selectivity and reduce the environmental impact of chemical syntheses. mdpi.comyoutube.comyoutube.com

The application of these and other green chemistry principles to the synthesis of this compound will be crucial for developing manufacturing processes that are not only efficient and cost-effective but also environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.